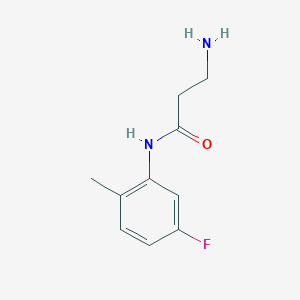

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(5-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGHPTVPSYIDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with ammonia to form the corresponding amide. This intermediate is then subjected to a reductive amination process using a suitable reducing agent, such as sodium borohydride, in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity: In vitro studies indicate that compounds similar to this one can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity: Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound might also possess anticancer properties. For instance, studies have demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines.

Biochemical Research

The compound serves as a biochemical probe to study enzyme interactions and cellular signaling pathways. Its ability to form hydrogen bonds with biological macromolecules allows it to modulate enzyme or receptor activity effectively.

Chemical Synthesis

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom significantly influences the compound's biological activity. SAR analysis indicates that fluorinated compounds often exhibit enhanced binding affinity and biological efficacy compared to their non-fluorinated counterparts.

Anti-inflammatory Activity

A study demonstrated that similar compounds inhibited pro-inflammatory cytokines in vitro, supporting the potential use of this compound in treating inflammatory conditions.

Anticancer Activity

Research evaluating the cytotoxic effects of structurally related compounds showed significant inhibition of cancer cell proliferation. For example, a related compound exhibited an IC50 value of 3.25 µM against Hep-2 cells.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory and anticancer activity |

| Related Compound A | 3.25 | Cytotoxic against Hep-2 |

| Related Compound B | 17.82 | Cytotoxic against P815 |

Applications Summary

The diverse applications of this compound across various fields include:

- Medicinal Chemistry: Potential lead compound for drug development targeting inflammatory diseases and cancers.

- Biochemical Research: Probe for studying enzyme interactions and cellular signaling pathways.

- Chemical Synthesis: Intermediate for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-N-(3-fluorophenyl)propanamide and 3-Amino-N-(4-methylphenyl)propanamide

- Structural Differences : The 3-fluorophenyl analog lacks the methyl group, while the 4-methylphenyl analog replaces fluorine with a methyl group.

- Biological Impact : A T-test revealed statistically significant differences (p = 0.0009) in volatile organic compound (VOC) production during enzyme assays. The 3-fluorophenyl derivative generated higher VOC levels, suggesting substituent position (fluoro vs. methyl) critically modulates enzyme activity .

3-Amino-N-(5-bromo-2-methylphenyl)propanamide

Complex Aromatic and Heterocyclic Modifications

3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-2-methylphenyl)propanamide

- Structural Complexity : Incorporates a furyl ring and bromophenyl group, increasing molecular weight (412 g/mol for analog 5w in ).

- Functional Impact : Enhanced steric bulk and π-π interactions may improve target binding but reduce solubility .

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

- Structural Features: A dichlorophenoxy group replaces the methyl substituent.

- Impact: The electron-withdrawing chlorine atoms and bulky phenoxy group likely enhance metabolic resistance but may reduce membrane permeability .

Propanamide Derivatives with Indole and Trimethoxyphenyl Groups

(E)-N-((1,2-Dimethyl-1H-indol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5t)

- Structural Features : An acrylamide backbone with trimethoxyphenyl and indole groups.

- Key Data: Molecular weight = 395 g/mol, LCMS purity >97%.

3-Amino-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)propanamide (5w)

Comparative Data Table

Key Research Findings

Substituent Position Matters : Fluorine at the 5-position (target compound) vs. 3-position ( analog) leads to divergent enzyme interaction profiles.

Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) may reduce binding affinity compared to halogens (electron-withdrawing) in receptor-ligand systems.

Molecular Complexity and Solubility : Bulky substituents (e.g., furyl, bromophenyl) increase molecular weight but compromise aqueous solubility, limiting bioavailability .

Purity and Synthetic Feasibility : LCMS data () highlights that analogs with >95% purity are achievable, though structural complexity (e.g., indole-trimethoxyphenyl hybrids) requires advanced synthetic routes.

Biological Activity

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide is an organic compound with a molecular formula of C_{11}H_{14}F N_{2}O and a molecular weight of approximately 196.22 g/mol. This compound features an amino group, a fluoro-substituted phenyl ring, and a propanamide moiety, contributing to its unique chemical properties and potential biological activities. The presence of the fluorine atom at the 5-position of the phenyl ring is significant as it can enhance the compound's stability and reactivity compared to similar compounds without fluorine .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring may engage in hydrophobic interactions. These interactions enable the compound to modulate enzyme or receptor activity effectively, potentially leading to significant biological effects through interference with cellular pathways .

Therapeutic Potential

Research indicates that this compound possesses potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer activities. Its unique structure allows it to act as a biochemical probe in various studies .

Case Studies

- Anti-inflammatory Activity : In vitro studies have suggested that compounds structurally similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxic potential against Hep-2 and P815 cancer cell lines, indicating that this compound could have similar effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the presence of the fluorine atom significantly influences the compound's biological activity. Compounds with similar structures but lacking fluorine often show reduced binding affinity and biological efficacy .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory and anticancer activity |

| Related compound A | 3.25 | Cytotoxic against Hep-2 |

| Related compound B | 17.82 | Cytotoxic against P815 |

Applications

This compound has diverse applications across various fields:

- Medicinal Chemistry : As a potential lead compound for drug development targeting inflammatory diseases and cancers.

- Biochemical Research : Utilized as a probe to study enzyme interactions and cellular signaling pathways.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 3-aminopropanoic acid with 5-fluoro-2-methylaniline using coupling agents like EDCI/HOBt in anhydrous DMF .

Protection/Deprotection : Use Boc-protected intermediates to prevent side reactions during functionalization of the amino group.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure using H/C NMR .

Key Considerations : Optimize reaction temperature (60–80°C) to minimize hydrolysis of the amide bond.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use complementary analytical techniques:

- NMR Spectroscopy : Confirm the presence of the aromatic fluorine substituent via F NMR (δ ≈ -110 ppm) and verify the amide proton (δ 8.1–8.3 ppm in DMSO-d6) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 239.2 (calculated for CHFNO).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Pitfalls : Ensure solvents are deuterated and free of impurities to avoid overlapping signals.

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine hydrolases or aminopeptidases using fluorogenic substrates (e.g., 4-nitroaniline release monitored at 405 nm) .

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7 or HeLa) at concentrations ≤100 µM for 48 hours .

- Microbial Activity : Evaluate antibacterial efficacy via broth microdilution (MIC determination against E. coli and S. aureus) .

Data Interpretation : Compare IC/MIC values with structurally similar analogs (e.g., 3-amino-N-(4-methylphenyl)propanamide) to assess selectivity .

Advanced: How should researchers resolve contradictions in enzyme activity data across different studies?

Methodological Answer:

Statistical Analysis : Perform ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between substrate activity profiles .

Variance Assessment : Use F-tests to determine if datasets have equal/unequal variance before applying t-tests (e.g., Welch’s t-test for unequal variance) .

Normalization : Normalize activity data to internal controls (e.g., substrate-free blanks) to account for batch-specific variability.

Example : In a study comparing enzyme kinetics, this compound showed higher activity (p < 0.001) than 3-amino-N-(4-methylphenyl)propanamide via unequal-variance t-test .

Advanced: What mechanistic studies elucidate interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target enzymes (e.g., β-alanyl aminopeptidase). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the fluoroaryl moiety .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized target proteins .

- Mutagenesis Studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate interaction hotspots .

Key Insight : The fluorine substituent enhances binding affinity by reducing electron density in the aromatic ring, promoting π-π stacking .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the para position of the aryl ring to assess steric/electronic effects .

- Amide Isosteres : Replace the amide with sulfonamide or urea groups to improve metabolic stability .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with bioactivity (e.g., CoMFA/CoMSIA) .

Case Study : Replacing the 5-fluoro group with nitro reduced activity by 40%, highlighting fluorine’s critical role in target engagement .

Advanced: What advanced analytical methods validate the compound’s stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via LC-MS/MS to identify byproducts (e.g., hydrolyzed amine or dehalogenated species) .

- Stability-Indicating Assays : Use UPLC-PDA at multiple wavelengths (210–254 nm) to resolve degradation products .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Critical Note : The hydrochloride salt form (if applicable) enhances aqueous stability by reducing hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.